6-Fluoroisoquinolin-1-amine

ROCK-I inhibition Fragment-based drug discovery Kinase inhibitor SAR

6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3, C₉H₇FN₂, MW 162.16) is a fluorinated heterocyclic building block belonging to the 6-substituted isoquinolin-1-amine class. This scaffold was identified via fragment-based NMR screening as an ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK-I), a target implicated in cardiovascular diseases, glaucoma, and cancer.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
Cat. No. B8776532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroisoquinolin-1-amine
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2N)C=C1F
InChIInChI=1S/C9H7FN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12)
InChIKeyZFWXEHFBHZPGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroisoquinolin-1-amine Procurement: A 6-Substituted Isoquinolin-1-amine ROCK-I Inhibitor Fragment


6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3, C₉H₇FN₂, MW 162.16) is a fluorinated heterocyclic building block belonging to the 6-substituted isoquinolin-1-amine class . This scaffold was identified via fragment-based NMR screening as an ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK-I), a target implicated in cardiovascular diseases, glaucoma, and cancer [1][2]. The 6-position is a critical vector for modulating potency, selectivity, and pharmacokinetic properties within this series, making the specific substituent choice a key procurement decision rather than a generic purchase of any isoquinolin-1-amine analog [2].

Why 6-Fluoroisoquinolin-1-amine Cannot Be Replaced by Unsubstituted or Differently 6-Substituted Isoquinolin-1-amines


Within the 6-substituted isoquinolin-1-amine series, ROCK-I inhibitory potency, cell-based efficacy, and pharmacokinetic (PK) profiles are exquisitely sensitive to the nature of the 6-position substituent [1]. The fragment hit optimization program demonstrated that different 6-substituents produce divergent PK outcomes: compound 23A achieved a superior PK profile in C57 mice, while compound 23E showed improved potency but a poor PK profile relative to 23A [1]. Furthermore, the lead optimization effort achieved improved ROCK-I potency relative to the unsubstituted fragment hit 1 by removing the aminoisoquinoline basic center, underscoring that even subtle structural modifications within this chemotype produce non-linear changes in target engagement and drug-like properties [2]. Substituting the 6-fluoro analog with a 6-chloro, 6-methyl, or unsubstituted variant without experimental validation therefore risks unpredictable alterations in potency, selectivity, and in vivo behavior.

6-Fluoroisoquinolin-1-amine: Quantitative Differential Evidence Against In-Class Analogs


ROCK-I Inhibitory Potency of 6-Fluoroisoquinolin-1-amine vs. Unsubstituted Isoquinolin-1-amine Fragment

The unsubstituted isoquinolin-1-amine fragment (compound 1) served as the starting point for ROCK-I inhibitor optimization, with reported ROCK-I IMAP assay IC₅₀ values in the low micromolar range. While the exact IC₅₀ of 6-fluoroisoquinolin-1-amine is not explicitly reported in the primary literature, the 6-fluoro substitution is expected to modulate potency through electronic and steric effects on the hinge-binding region of the ATP pocket, consistent with the SAR trend observed across 6-substituted analogs [1]. The fragment-to-lead optimization established that 6-substitution is a critical determinant of ROCK-I affinity, with optimized analogs achieving nanomolar potency [2].

ROCK-I inhibition Fragment-based drug discovery Kinase inhibitor SAR

Fluorine Substitution Effect on Physicochemical Properties vs. 6-Chloro and 6-Methyl Analogs

The 6-fluoro substituent confers distinct physicochemical properties compared to other halogen or alkyl substitutions at the 6-position. The predicted pKa of 6-fluoroisoquinolin-1-amine is 7.36 ± 0.38, and its predicted LogP is approximately 1.5–2.0 (estimated from structural analogs) . In contrast, the 6-chloro analog is expected to have a higher LogP due to the larger halogen, and the 6-methyl analog would have different electronic effects on the isoquinoline ring. Fluorine's strong electron-withdrawing effect modulates the basicity of the isoquinoline nitrogen and the amino group, influencing both solubility and hydrogen-bonding interactions at the kinase hinge region [1].

Physicochemical properties Fluorine medicinal chemistry Lipophilicity modulation

PK Profile Differentiation Among 6-Substituted Isoquinolin-1-amines: Class-Level Precedent

In the fragment-based discovery program, compound 23A (a 6-substituted isoquinolin-1-amine with a specific 6-substituent) demonstrated a superior PK profile in C57 mice compared to both first-generation ROCK inhibitors and the analog 23E, which showed poor PK despite improved potency [1]. This establishes a clear precedent that the 6-position substituent is a key determinant of in vivo exposure and clearance within this series. While direct PK data for 6-fluoroisoquinolin-1-amine are not publicly available, the fluorine atom's metabolic stability-enhancing properties suggest that the 6-fluoro analog may offer favorable metabolic stability compared to 6-alkoxy or 6-aminoalkyl analogs, though this requires experimental verification [2].

Pharmacokinetics In vivo exposure C57 mouse PK

Selectivity Profile Differentiation: ROCK-I vs. ROCK-II and PKA Selectivity

The lead optimization paper demonstrated that 6-substituted isoquinolin-1-amine derivatives can achieve differential selectivity profiles. Lead compound 14A was equipotent against both ROCK-I and ROCK-II and showed improved selectivity over PKA compared to hydroxy Fasudil [1]. The nature of the 6-substituent can influence this selectivity balance. While selectivity data for the 6-fluoro fragment are not explicitly reported, the fluorine atom's electronic properties may differentially affect binding to ROCK-I vs. ROCK-II vs. PKA compared to other 6-substituted analogs [2].

Kinase selectivity ROCK-I/ROCK-II PKA counter-screening

Recommended Application Scenarios for 6-Fluoroisoquinolin-1-amine Based on Available Evidence


Fragment-Based ROCK-I Inhibitor Lead Generation and SAR Exploration

6-Fluoroisoquinolin-1-amine is best deployed as a fragment-sized tool compound for structure-activity relationship (SAR) studies aimed at understanding the impact of 6-position fluorine substitution on ROCK-I binding. The established fragment-based discovery framework from Ray et al. (2011) provides a validated assay cascade (ROCK-I IMAP primary assay, cell-based MLC2 phosphorylation, and in vivo PK in C57 mice) that can be replicated with the 6-fluoro analog [1]. Researchers should benchmark 6-fluoroisoquinolin-1-amine against the unsubstituted fragment 1 and other 6-substituted variants to delineate the specific contribution of fluorine to potency, selectivity, and PK.

Physicochemical Property Optimization via Fluorine Scanning

The 6-fluoro substitution offers a strategic balance of moderate lipophilicity (predicted LogP ~1.5–2.0) and reduced basicity (predicted pKa 7.36) compared to the unsubstituted parent [1]. This compound is suitable for fluorine scanning studies where the goal is to improve metabolic stability and membrane permeability while maintaining aqueous solubility. The electron-withdrawing effect of fluorine may also stabilize the isoquinoline ring against oxidative metabolism, a hypothesis that can be tested using in vitro microsomal stability assays.

Chemical Probe for ROCK-I/ROCK-II Selectivity Profiling

Given that 6-substituted isoquinolin-1-amines exhibit tunable selectivity between ROCK-I, ROCK-II, and PKA [1], 6-fluoroisoquinolin-1-amine can serve as a chemical probe in selectivity panels. Its selectivity fingerprint against a broader kinase panel (e.g., 50–100 kinases) would generate valuable data for medicinal chemistry campaigns targeting ROCK-driven pathologies such as cerebral cavernous malformation (CCM), pulmonary fibrosis, or glaucoma.

Building Block for Late-Stage Functionalization and Patent Exploration

6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3) is available from multiple suppliers at purities of 95–98% [1]. The 1-amino group provides a handle for further derivatization (e.g., amide coupling, urea formation, or reductive amination), while the 6-fluoro substituent can serve as a synthetic handle for nucleophilic aromatic substitution or as a bioisostere for hydrogen in patent strategies. This compound is thus suitable for generating novel intellectual property around 6-substituted isoquinolin-1-amine ROCK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.